5-hydroxy-4-methylfuran-3-one
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Overview
Description
The compound with the PubChem 5-hydroxy-4-methylfuran-3-one is known as Nintedanib. Nintedanib is a small molecule tyrosine kinase inhibitor that is primarily used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. It is marketed under the brand names Ofev and Vargatef.
Preparation Methods
Nintedanib can be synthesized through a multi-step process involving several key intermediates. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may include large-scale chemical synthesis in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
Nintedanib undergoes various types of chemical reactions, including:
Oxidation: Nintedanib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nintedanib can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nintedanib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study tyrosine kinase inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and its role in inhibiting angiogenesis.
Medicine: Primarily used in the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer
Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents targeting tyrosine kinases.
Mechanism of Action
Nintedanib exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, fibroblast growth factor receptors, and platelet-derived growth factor receptors. By blocking these pathways, Nintedanib reduces angiogenesis and fibroblast activity, which are key processes in the progression of idiopathic pulmonary fibrosis and certain cancers.
Comparison with Similar Compounds
Nintedanib is unique in its ability to target multiple tyrosine kinases simultaneously. Similar compounds include:
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: A kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers. Nintedanib stands out due to its specific application in idiopathic pulmonary fibrosis and its unique combination of target receptors.
Properties
IUPAC Name |
5-hydroxy-4-methylfuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMBVUSSTNPCSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OCC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OCC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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